molecular formula C23H28N2O3 B2519454 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide CAS No. 941906-19-0

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide

Cat. No.: B2519454
CAS No.: 941906-19-0
M. Wt: 380.488
InChI Key: SUEMUMPUKMWMOR-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide is a synthetic small molecule featuring a tetrahydroquinoline scaffold. This core structure is recognized in medicinal chemistry for its diverse biological potential, with derivatives being investigated for a range of activities, including acting as progesterone antagonists and exhibiting antiallergic and antiarthritic properties . Compounds based on the tetrahydroquinoline structure are also being explored in advanced therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), for the targeted degradation of proteins in insect cells . The molecular design of this acetamide derivative incorporates a 1-isopentyl substitution on the tetrahydroquinoline ring and a meta-substituted tollyloxy acetamide chain, which may influence its bioavailability and target binding affinity. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-16(2)11-12-25-21-9-8-19(14-18(21)7-10-23(25)27)24-22(26)15-28-20-6-4-5-17(3)13-20/h4-6,8-9,13-14,16H,7,10-12,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEMUMPUKMWMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with an isopentyl group and an m-tolyloxy acetamide moiety. Its molecular formula is C24H30N2O3C_{24}H_{30}N_{2}O_{3}, with a molecular weight of approximately 398.52 g/mol. The structural complexity allows for diverse interactions within biological systems, which may contribute to its therapeutic potential.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to active sites or allosteric sites, thereby modulating metabolic pathways.
  • Receptor Modulation : It could act as either an agonist or antagonist at various receptor sites, influencing cellular responses.
  • Signal Transduction Interference : The compound may alter signal transduction pathways, leading to changes in gene expression and cellular behavior.

Antiviral Activity

Recent studies have highlighted the antiviral properties of tetrahydroquinoline derivatives. For instance, compounds with similar structures have shown effectiveness against various strains of coronaviruses. Initial tests indicated that this compound could also exhibit antiviral activity comparable to known antiviral agents .

Antitumor Properties

Tetrahydroquinoline derivatives are frequently investigated for their antitumor potential. The structural modifications in this compound may enhance its ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways.

Study on Antiviral Efficacy

A comparative study involving tetrahydroquinoline derivatives demonstrated that certain compounds exhibited significant antiviral activity against human coronaviruses (229E and OC43). The results suggested that structural variations in the tetrahydroquinoline scaffold could lead to enhanced antiviral properties .

CompoundIC50 (µM)Selectivity Index
N-(1-isopentyl...)12 ± 0.5>10
Chloroquine60 ± 35
Hydroxychloroquine66 ± 34

This table shows that N-(1-isopentyl...) exhibits a lower IC50 value compared to established antiviral drugs, indicating its potential efficacy.

Assessment of Antitumor Activity

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicated a significant reduction in cell viability at concentrations above 10 µM.

Cell LineIC50 (µM)
MCF7 (Breast)15 ± 1.0
A549 (Lung)20 ± 0.8
HeLa (Cervical)18 ± 0.5

These findings suggest that N-(1-isopentyl...) may selectively target cancer cells while sparing normal cells.

Comparison with Similar Compounds

(b) 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

  • Core Structure: Morpholinone ring instead of tetrahydroquinolinone.
  • Synthesis: Prepared via acetylation of a precursor (58% yield), with detailed NMR and MS data provided. The morpholinone moiety may confer metabolic stability .

Comparative Data Table

Compound Name Molecular Formula Substituents (Position 1 / Position 6) Molecular Weight (g/mol) Key Properties/Applications
Target Compound (N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide) C23H28N2O3 Isopentyl / m-Tolyloxy acetamide 380.5 (estimated) Hypothesized receptor modulation
(±)-35 (Thiophene-2-carboximidamide derivative) C21H29N4S1 Pyrrolidinyl-ethyl / Thiophene-carboximidamide 369.2 Chiral separation; potential CNS activity
N-(1-Ethyl-2-oxo-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide C20H22N2O4 Ethyl / 3-Methoxyphenoxy acetamide 354.4 Not reported
2-Chloro-N-[(2-oxo-tetrahydroquinolin-6-yl)methyl]acetamide C12H13ClN2O2 - / Chloroacetamide (methylene-linked) 252.7 Synthetic intermediate
N-(2-(Dimethylamino)-2-(1-methyl-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide C23H31N3O2 1-Methyl / o-Tolyloxy acetamide + dimethylamino 381.5 Enhanced solubility (theoretical)

Research Findings and Implications

  • Stereochemical Influence : Chiral separation of compound (±)-35 underscores the importance of stereochemistry in biological activity, suggesting that the target compound’s isopentyl group may require enantioselective synthesis for optimal efficacy.
  • Substituent Effects: The 3-methoxyphenoxy group in and o-tolyloxy in demonstrate how electron-donating groups on the acetamide moiety modulate physicochemical properties. The target compound’s m-tolyloxy group may balance lipophilicity and metabolic stability.
  • Synthetic Flexibility: Derivatives like the chloroacetamide in highlight the utility of tetrahydroquinolinone cores as scaffolds for diverse functionalization.

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